molecular formula C17H12N2O3 B2832142 3-(1H-1,3-benzodiazol-2-yl)-7-methoxy-2H-chromen-2-one CAS No. 93326-79-5

3-(1H-1,3-benzodiazol-2-yl)-7-methoxy-2H-chromen-2-one

Cat. No.: B2832142
CAS No.: 93326-79-5
M. Wt: 292.294
InChI Key: DGODYPHRXVMJGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-1,3-benzodiazol-2-yl)-7-methoxy-2H-chromen-2-one is a complex organic compound that combines the structural features of benzimidazole and chromenone. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,3-benzodiazol-2-yl)-7-methoxy-2H-chromen-2-one typically involves the condensation of 2-aminobenzimidazole with 7-methoxy-2H-chromen-2-one under acidic or basic conditions. The reaction can be catalyzed by various agents such as hydrochloric acid or sodium hydroxide, and the reaction medium often includes solvents like ethanol or dimethylformamide to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,3-benzodiazol-2-yl)-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various alcohols or amines .

Scientific Research Applications

3-(1H-1,3-benzodiazol-2-yl)-7-methoxy-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-1,3-benzodiazol-2-yl)-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved may include signal transduction cascades, leading to various cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-1-yl)-methylbenzoic acid
  • N-(1H-1,3-benzodiazol-2-yl)benzamide
  • N’-(1,3-benzothiazol-2-yl)-arylamides

Uniqueness

3-(1H-1,3-benzodiazol-2-yl)-7-methoxy-2H-chromen-2-one is unique due to its combined structural features of benzimidazole and chromenone, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities compared to its analogs .

Biological Activity

The compound 3-(1H-1,3-benzodiazol-2-yl)-7-methoxy-2H-chromen-2-one , also known as a benzodiazole derivative, has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C16H13N2O3\text{C}_{16}\text{H}_{13}\text{N}_2\text{O}_3

This compound is synthesized through a multi-step organic reaction involving the formation of the benzodiazole ring and the chromone moiety. Typical synthetic routes include:

  • Formation of Benzodiazole : Condensation of o-phenylenediamine with carboxylic acid derivatives.
  • Synthesis of Chromone Core : Derived from salicylaldehyde and a suitable ketone or aldehyde.
  • Final Coupling : Utilizing coupling reagents such as EDCI or DCC to form the final product.

Anticancer Activity

Research has indicated that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)5.0Induces apoptosis via mitochondrial pathway
A549 (Lung)4.5Cell cycle arrest at G2/M phase
SW480 (Colon)6.0Inhibition of tubulin polymerization

These findings suggest that the compound may disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Studies have reported significant inhibition against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The antimicrobial mechanism is believed to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Tubulin Binding : The compound binds to tubulin, inhibiting microtubule formation which is crucial for mitosis.
  • Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in cancer progression and microbial metabolism.
  • Apoptosis Induction : The compound triggers apoptotic pathways through mitochondrial dysfunction and activation of caspases.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in preclinical models:

  • Study on Breast Cancer : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in MCF-7 xenograft models, with an observed increase in apoptotic markers .
  • Antimicrobial Efficacy : Another investigation revealed that this compound effectively reduced bacterial load in infected mice models, showcasing its potential as a therapeutic agent against resistant bacterial strains .

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c1-21-11-7-6-10-8-12(17(20)22-15(10)9-11)16-18-13-4-2-3-5-14(13)19-16/h2-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGODYPHRXVMJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.